N-cyclopropyl-N-ethylsulfamoyl chloride
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Overview
Description
N-cyclopropyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-ethylsulfamoyl chloride typically involves the reaction of N-cyclopropyl-N-ethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-cyclopropyl-N-ethylamine+Chlorosulfonic acid→N-cyclopropyl-N-ethylsulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-cyclopropyl-N-ethylamine and sulfur dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products:
Substituted Products: Depending on the nucleophile used.
Hydrolysis Products: N-cyclopropyl-N-ethylamine and sulfur dioxide.
Scientific Research Applications
N-cyclopropyl-N-ethylsulfamoyl chloride is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-ethylsulfamoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the sulfur atom, leading to the formation of various substituted products. This reactivity is crucial for its applications in organic synthesis and research .
Comparison with Similar Compounds
- N-cyclopropyl-N-methylsulfamoyl chloride
- N-cyclopropyl-N-propylsulfamoyl chloride
- N-cyclopropyl-N-butylsulfamoyl chloride
Comparison: N-cyclopropyl-N-ethylsulfamoyl chloride is unique due to its specific alkyl group (ethyl) attached to the nitrogen atom. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds with different alkyl groups. The presence of the cyclopropyl group also adds to its distinct chemical properties .
Properties
IUPAC Name |
N-cyclopropyl-N-ethylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMZTKUHUMKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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